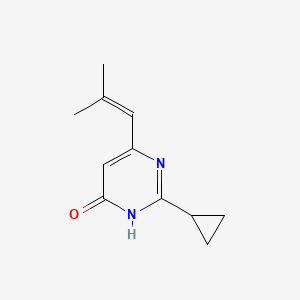

2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(2-methylprop-1-enyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKKKJIECUKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=O)NC(=N1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by its unique structure, which includes a cyclopropyl group and a vinyl substituent. This structural configuration is believed to contribute to its biological properties.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, studies on similar pyrimidine derivatives have shown inhibition of viral replication in various cell lines. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles.

Antitumor Effects

A notable study explored the antitumor effects of pyrimidine derivatives, including compounds structurally related to 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. The findings revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The specific pathways affected include the MAPK signaling pathway, which is crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis, tumor growth inhibition | |

| Cytotoxicity | Significant cytotoxic effects on cancer cells |

The biological activity of 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol may be attributed to its ability to modulate key signaling pathways involved in cell growth and survival. For instance, its interaction with the ERK pathway has been documented in related studies, leading to reduced expression of oncogenes and enhanced apoptosis in malignant cells.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers treated viral-infected cell cultures with various concentrations of 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. The results demonstrated a dose-dependent reduction in viral load, suggesting significant antiviral potential.

Study 2: Tumor Growth Inhibition

A xenograft model was employed to evaluate the antitumor efficacy of the compound. Mice were administered the compound daily for two weeks. Results indicated a marked decrease in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

The prenyl group at position 6 contributes to higher lipophilicity (logP ~3.2) compared to methyl (logP ~1.5 in ’s compound) .

Functional Group Influence :

- The hydroxyl group at position 4 in the target compound confers mild acidity (pKa ~8.0), limiting solubility in aqueous media. In contrast, the carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid () significantly enhances water solubility (5.2 mg/mL) due to ionization at physiological pH .

Biological Activity :

- Pyrimidines with electron-withdrawing groups (e.g., chloro in ’s compound) often exhibit stronger binding to enzymatic targets like kinases. However, the target compound’s cyclopropyl group may improve selectivity by reducing off-target interactions.

- Prenyl-substituted analogs (e.g., 2-ethyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol) show moderate antifungal activity in preliminary studies, suggesting the target compound could share similar properties .

Research Findings and Limitations

- Computational Predictions : Molecular docking studies suggest the target compound’s prenyl group interacts favorably with hydrophobic pockets in fungal CYP51 enzymes, though experimental validation is pending .

- Synthetic Challenges : The cyclopropyl group complicates synthesis due to ring strain, requiring specialized catalysts for regioselective functionalization.

- Data Gaps: Limited in vivo toxicity and pharmacokinetic data exist for the target compound. Comparative studies with ’s carboxylic acid analog highlight the need for structural optimization to balance solubility and bioactivity.

Preparation Methods

General Synthetic Strategies for 4-Hydroxypyrimidines

The synthesis of 4-hydroxypyrimidines, including derivatives like 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, is well-documented in the literature and patents. The key approaches involve cyclization reactions starting from β-ketoesters or unsaturated carboxylates with nitrogen-containing reagents such as amidines or amides.

- Method A: Reaction of 3-Amino-2-unsaturated Carboxylates with Carboxylic Acid Amides

A patented process (EP0326389B1) describes preparing 4-hydroxypyrimidines by reacting a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base and an alcohol solvent. This process can be adapted to produce substituted 4-hydroxypyrimidines with various groups at the 2- and 6-positions, including cyclopropyl and isopropenyl substituents. Key parameters include:- Use of 2-fold or more equivalents of carboxylic acid amide and base relative to the amino-unsaturated carboxylate.

- Alcohol solvents such as n-butanol in 2 to 20-fold excess.

- Reaction temperature between 20 to 200 °C, preferably 90 to 130 °C.

- Reaction time from 2 to 20 hours depending on conditions.

- The order of addition is flexible but often involves adding the mixture of carboxylic acid amide and amino-unsaturated carboxylate into the alcoholic base solution.

This method yields the 4-hydroxypyrimidine with high purity and yield, suitable for industrial scale synthesis due to inexpensive starting materials and simple procedures.

Method B: β-Ketoester and Amidine Condensation

Classical synthesis involves the condensation of β-ketoesters with amidines, forming the pyrimidine ring. This approach allows for variation in substituents by choosing appropriate β-ketoesters and amidines. However, this method may require subsequent modifications to introduce specific substituents like cyclopropyl or isopropenyl groups.Method C: β-Ketoester and Thiourea Reaction Followed by Desulfurization

Another route involves reacting β-ketoesters with thiourea to form thiopyrimidine intermediates, followed by desulfurization using Raney nickel to yield 4-hydroxypyrimidines. This method is less commonly used for complex substituents due to additional steps and potential side reactions.

Specific Considerations for 2-Cyclopropyl and 6-(2-methylprop-1-en-1-yl) Substituents

The presence of a cyclopropyl group at position 2 and an isopropenyl (2-methylprop-1-en-1-yl) group at position 6 requires carefully chosen starting materials:

The 3-amino-2-unsaturated carboxylate precursor should bear the cyclopropyl substituent to ensure its incorporation at position 2 during ring closure.

The carboxylic acid amide or β-ketoester should contain or allow introduction of the isopropenyl group at position 6, either directly or via subsequent functional group transformations.

Experimental Data from Patent Example

An example from EP0326389B1 illustrates the preparation of related 4-hydroxypyrimidines under optimized conditions:

| Parameter | Condition/Value |

|---|---|

| Solvent | n-Butanol |

| Base | Sodium methoxide (28% methanolic solution) |

| Base amount | 2-fold or more relative to amino-unsaturated carboxylate |

| Temperature | 105–110 °C |

| Reaction time | 2 hours after addition completed |

| Addition method | Dropwise addition of amino-unsaturated carboxylate and acetamide solution into heated base-alcohol mixture |

| Yield | High yield with minimal by-products |

This process is scalable and efficient for industrial synthesis of 4-hydroxypyrimidines with diverse substituents, suggesting adaptability for 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol.

Modern Synthetic Developments and Modular Approaches

Recent research on related heterocyclic compounds highlights modular, one-pot syntheses allowing for substitution flexibility:

Multicomponent coupling reactions combining diones, acetals, nitriles, and amines under base catalysis can form pyrimidinone rings efficiently.

Michael addition-elimination sequences followed by cyclodehydration steps enable incorporation of diverse substituents in a controlled manner.

These methods are tolerant to various functional groups and allow for streamlined synthesis with fewer purification steps.

While this research focuses on pyridinone derivatives, the principles can be adapted to pyrimidin-4-ol systems with appropriate modifications to starting materials and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Amino-unsaturated carboxylate + carboxylic acid amide | 3-amino-2-unsaturated carboxylate, carboxylic acid amide, base, alcohol solvent | 90–130 °C, 2–20 h, base in 2–5 fold excess, alcohol solvent | High yield, industrially scalable, simple procedure | Requires specific amino-unsaturated carboxylate precursor |

| 2. β-Ketoester + amidine | β-ketoester, amidine | Heating, condensation conditions | Classical, well-known method | May require additional steps for substituents |

| 3. β-Ketoester + thiourea + desulfurization | β-ketoester, thiourea, Raney nickel | Multi-step, desulfurization step | Alternative route | More complex, potential side reactions |

| 4. Modular one-pot multicomponent synthesis | Dione, acetal, nitrile, amine | Base catalysis, Michael addition, cyclodehydration | Flexible substitution, fewer steps | Requires optimization for pyrimidin-4-ol |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions starting with substituted ketones or enones. For example, a base-catalyzed cyclization using urea or thiourea in ethanol under reflux conditions is common for pyrimidin-4-ol derivatives . Key parameters to optimize include:

- Temperature : Maintain reflux (~78°C) to ensure complete ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance yields compared to ethanol.

- Catalysts : Alkali hydroxides (e.g., NaOH) or Lewis acids (e.g., ZnCl₂) can accelerate the reaction .

Post-synthesis, recrystallization in ethanol/water mixtures improves purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl and isopropyl groups) and confirm regiochemistry. For example, the hydroxyl proton at position 4 appears as a broad singlet near δ 10-12 ppm .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in cyclopropyl ring geometry or stereochemistry of the 2-methylprop-1-en-1-yl group. High-resolution data (≤ 0.8 Å) is critical for accurate bond-length analysis .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .

- Enzyme Inhibition : Test against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Research Questions

Q. How can the reaction mechanism of cyclopropyl group incorporation during synthesis be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated cyclopropane precursors to identify rate-determining steps.

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to predict regioselectivity and steric effects of the 2-methylprop-1-en-1-yl substituent .

- Trapping Intermediates : Use quenching agents (e.g., acetic anhydride) to isolate and characterize enol intermediates via LC-MS .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1%) across replicates.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450-mediated) skews results .

- Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., DHFR) to confirm binding modes and rule off-target effects .

Q. What computational strategies are recommended for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible ligand settings to account for cyclopropyl ring puckering.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the 2-methylprop-1-en-1-yl group in hydrophobic binding pockets .

- Pharmacophore Modeling : Identify essential features (e.g., hydroxyl group for hydrogen bonding) using Schrödinger’s Phase .

Q. How can crystallographic data discrepancies (e.g., disorder in the pyrimidine ring) be addressed during refinement?

- Methodological Answer :

- SHELXL Constraints : Apply "ISOR" and "DELU" commands to model thermal motion of the cyclopropyl group accurately.

- Twinned Data : Use the TwinRotMat tool in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What methodologies are suitable for studying synergistic effects with other bioactive compounds?

- Methodological Answer :

- Isobologram Analysis : Combine with known antifolates (e.g., trimethoprim) at fixed molar ratios to calculate combination indices (CI <1 indicates synergy) .

- Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify pathways co-targeted by the compound and synergists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.